molecular formula C16H13Cl2NO5S B3938227 2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-[(PHENYLSULFONYL)AMINO]ACETATE

2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-[(PHENYLSULFONYL)AMINO]ACETATE

Cat. No.: B3938227
M. Wt: 402.2 g/mol
InChI Key: CIXXTPGDJDUBGH-UHFFFAOYSA-N
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Description

2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-[(PHENYLSULFONYL)AMINO]ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of dichlorophenyl, oxoethyl, and phenylsulfonylamino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-[(PHENYLSULFONYL)AMINO]ACETATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenylacetic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with phenylsulfonylamine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-[(PHENYLSULFONYL)AMINO]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenylsulfonylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-[(PHENYLSULFONYL)AMINO]ACETATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-[(PHENYLSULFONYL)AMINO]ACETATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features.

    N-(2,4-Dichlorophenyl)-2-chloroacetamide: Another compound with a dichlorophenyl group, used in various chemical applications.

Uniqueness

2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-[(PHENYLSULFONYL)AMINO]ACETATE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO5S/c17-11-6-7-13(14(18)8-11)15(20)10-24-16(21)9-19-25(22,23)12-4-2-1-3-5-12/h1-8,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXXTPGDJDUBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-[(PHENYLSULFONYL)AMINO]ACETATE
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2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-[(PHENYLSULFONYL)AMINO]ACETATE

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